

Application Notes and Protocols: Grassofermata for In Vitro FATP2 Inhibition

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Compound of Interest

Compound Name: Grassofermata

Cat. No.: B10752214

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Introduction

Grassofermata, also known as CB5, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids into cells.[1][2] FATP2 is highly expressed in the liver and intestines and is implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3][4] By inhibiting FATP2, **Grassofermata** effectively blocks the uptake of long-chain fatty acids, thereby protecting cells from lipid accumulation and lipotoxicity.[1][4] These application notes provide a detailed protocol for an in vitro assay to measure the inhibitory effect of **Grassofermata** on FATP2-mediated fatty acid uptake.

Principle of the Assay

The in vitro assay for FATP2 inhibition by **Grassofermata** utilizes a fluorescently labeled long-chain fatty acid analog, such as C1-BODIPY-C12, to monitor fatty acid uptake in cells expressing FATP2.[1][2] In the presence of **Grassofermata**, the transport of the fluorescent fatty acid into the cells is inhibited, leading to a decrease in intracellular fluorescence. The concentration-dependent inhibition allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of **Grassofermata**.

Quantitative Data Summary

The inhibitory activity of **Grassofermata** on FATP2 has been quantified in various cell lines. The IC₅₀ values are summarized in the table below for easy comparison.

Cell Line	Description	FATP Expression	Grassofermata IC50 (μM)	Reference
Caco-2	Human colorectal adenocarcinoma (enterocyte model)	FATP2, FATP4	Low micromolar range	[2] [5]
HepG2	Human liver carcinoma (hepatocyte model)	FATP2, FATP4	Low micromolar range	[2] [5]
INS-1E	Rat insulinoma (pancreatic β-cell model)	FATP2	8-11	[1]
C2C12	Mouse myoblast (muscle cell model)	FATP1, FATP2, FATP4	8-11	[1]
Human Adipocytes	Primary fat cells	FATP1, FATP4	58	[1]

Note: The lower efficacy in human adipocytes suggests **Grassofermata**'s selectivity for FATP2 over other FATP isoforms like FATP1 and FATP4, which are more predominantly expressed in these cells.[\[1\]](#)

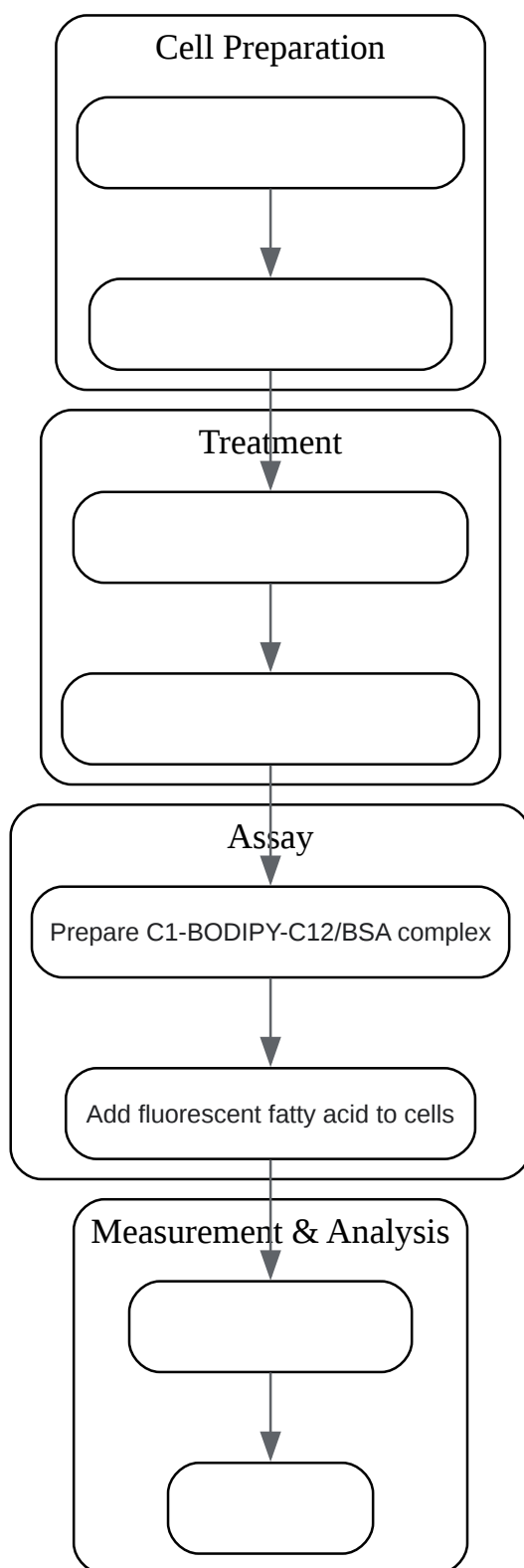
Experimental Protocols

Materials and Reagents

- Cell Lines: Caco-2, HepG2, or other cell lines expressing FATP2.
- Cell Culture Medium: As recommended for the specific cell line (e.g., MEM for Caco-2).
- Grassofermata** (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)

- Fluorescent Fatty Acid Analog: C1-BODIPY-C12
- Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
- Trypan Blue
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom plates
- Fluorescence plate reader or flow cytometer

Experimental Workflow Diagram



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Caption: Experimental workflow for the **Grassofermata** FATP2 inhibition assay.

Detailed Protocol for In Vitro FATP2 Inhibition Assay

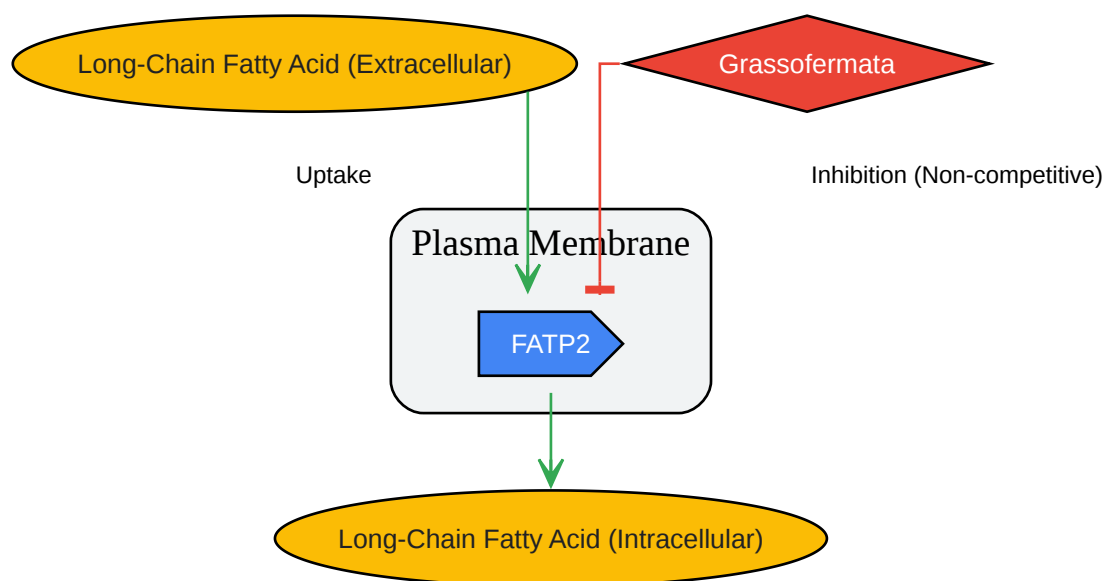
- Cell Seeding:
 - Culture FATP2-expressing cells (e.g., Caco-2 or HepG2) to ~80-90% confluency.
 - Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **Grassofermata** in a suitable solvent (e.g., DMSO).
 - On the day of the assay, prepare serial dilutions of **Grassofermata** in serum-free cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO without the inhibitor).
 - Remove the culture medium from the 96-well plate and wash the cells once with PBS.
 - Add 50 µL of the diluted **Grassofermata** or vehicle control to the respective wells.
 - Incubate the plate for 1 hour at 37°C.[\[6\]](#)
- Fluorescent Fatty Acid Uptake:
 - Prepare a working solution of the fluorescent fatty acid analog C1-BODIPY-C12 complexed with FAF-BSA in serum-free medium. A typical final concentration is 5 µM C1-BODIPY-C12 with 5 µM FAF-BSA.[\[6\]](#)
 - To quench extracellular fluorescence, add Trypan Blue to the fatty acid solution (final concentration ~1.97 mM).[\[6\]](#)
 - Add 50 µL of the C1-BODIPY-C12/BSA/Trypan Blue mixture to each well.
 - Allow the uptake to proceed for 15 minutes at 37°C.[\[6\]](#)
- Fluorescence Measurement:

- Measure the cell-associated fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for BODIPY FL (e.g., excitation ~485 nm, emission ~528 nm).[5]
- Alternatively, cells can be detached and analyzed by flow cytometry.
- Data Analysis:
 - Subtract the background fluorescence (wells with no cells).
 - Normalize the fluorescence intensity of the **Grassofermata**-treated wells to the vehicle-treated control wells (representing 100% uptake).
 - Plot the percentage of inhibition against the logarithm of the **Grassofermata** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mechanism of Action

Grassofermata acts as a non-competitive inhibitor of FATP2.[1] This means that it does not compete with fatty acids for the same binding site on the transporter. Instead, it likely binds to an allosteric site on FATP2, inducing a conformational change that prevents the translocation of long-chain fatty acids across the cell membrane.

Signaling Pathway Diagram



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Caption: **Grassofermata** non-competitively inhibits FATP2-mediated fatty acid uptake.

Conclusion

The in vitro assay described provides a robust and reproducible method for evaluating the inhibitory activity of **Grassofermata** on FATP2. This protocol can be adapted for high-throughput screening of other potential FATP2 inhibitors and for further investigation into the role of FATP2 in various physiological and pathological processes. The specificity of **Grassofermata** for FATP2 over other FATP isoforms makes it a valuable tool for studying the specific functions of this fatty acid transporter.

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